Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

CAS No.: 1383802-16-1

Cat. No.: VC2860298

Molecular Formula: C11H15N3O4

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383802-16-1 |

|---|---|

| Molecular Formula | C11H15N3O4 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) |

| Standard InChI Key | IPKIRCYUEHIGKT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC |

Introduction

Chemical Identity and Structure

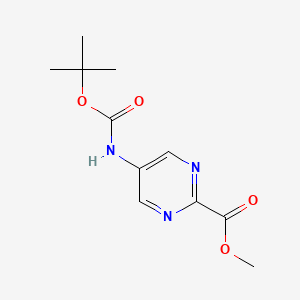

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate is a pyrimidine derivative characterized by a methyl ester group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position. The compound has the molecular formula C₁₁H₁₅N₃O₄ with a molecular weight of 253.25 g/mol . Its structure features a pyrimidine ring as the core scaffold, which is essential for many biological functions and pharmaceutical applications.

Structural Identifiers and Chemical Nomenclature

The compound is known by several systematic names and identifiers, facilitating its identification in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| CAS Number | 1383802-16-1 |

| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) |

| Standard InChIKey | IPKIRCYUEHIGKT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC |

| PubChem Compound ID | 67980903 |

The compound is also known by several synonyms including:

-

Methyl 5-(Boc-amino)pyrimidine-2-carboxylate

-

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyrimidinecarboxylic acid methyl ester

-

2-Pyrimidinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Physicochemical Properties

Understanding the physicochemical properties of Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate is essential for predicting its behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in laboratory settings. Standard storage conditions recommend keeping it sealed in a dry environment at 2-8°C to maintain stability .

Computational Chemistry Data

Computational chemistry provides valuable insights into the molecular properties that affect the compound's reactivity and biological activity:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 90.41 |

| LogP | 1.6102 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

These parameters are particularly important for predicting the compound's drug-likeness and its potential behavior in biological systems. The moderate TPSA value (90.41) suggests reasonable cell membrane permeability, while the LogP value of 1.6102 indicates a balanced hydrophilic-lipophilic character .

Applications in Research and Development

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate serves multiple purposes in chemical research and pharmaceutical development, with its versatility stemming from its unique structural features.

Building Block in Organic Synthesis

The compound functions as an essential building block in organic synthesis, particularly in the development of more complex molecular structures. Its importance derives from:

-

The presence of the Boc protecting group, which can be selectively removed under acidic conditions to reveal the free amine for further functionalization.

-

The pyrimidine core, which is a privileged structure in medicinal chemistry due to its presence in many bioactive compounds and pharmaceuticals.

-

The methyl ester functionality, which provides an additional reactive site for further transformations such as hydrolysis, transesterification, or reduction.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a precursor for developing various biologically active molecules. The pyrimidine ring is found in many drugs and natural products, making derivatives of this compound potentially valuable in drug discovery programs. Its structural features allow for targeted modifications to optimize drug-like properties and potentially enhance interactions with biological targets.

Research Context and Related Compounds

Role in Pyrimidine Research

Pyrimidine derivatives like Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate are of particular interest in biochemical research due to the significance of pyrimidines in biological systems. Natural pyrimidines (cytosine, thymine, and uracil) are fundamental components of nucleic acids, and synthetic pyrimidine derivatives often exhibit important biological activities.

Search result mentions that "aspartate carbamoyltransferase (ATCase) and dihydroorotase (DHOase) catalyze the first three steps in the de novo synthesis of pyrimidines," highlighting the importance of pyrimidine research in understanding fundamental biological processes .

Comparison with Similar Compounds

Several related compounds appear in the search results, including:

-

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: 24277-38-1)

-

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

-

7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 2271470-66-5)

These compounds share structural similarities with Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate, particularly the presence of heterocyclic cores, Boc-protected amino groups, and carboxylic acid or ester functionalities. The diversity of these related structures underscores the versatility and importance of such compounds in synthetic organic chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume